molecular formula C13H16BrNO B15366057 N-(2-bromocyclohexyl)benzamide

N-(2-bromocyclohexyl)benzamide

Cat. No.: B15366057
M. Wt: 282.18 g/mol
InChI Key: HPSKMXXYWLYHGW-UHFFFAOYSA-N
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Description

N-(2-bromocyclohexyl)benzamide is a benzamide derivative characterized by a brominated cyclohexyl substituent attached to the benzamide core. Benzamides, in general, are synthesized via reactions between benzoyl chloride (or benzoic acid derivatives) and amines, forming stable amide bonds . The bromine atom at the 2-position of the cyclohexyl group introduces steric hindrance and electronic effects, which may influence reactivity, solubility, and biological interactions. Its synthesis likely follows conventional amidation strategies, though reaction conditions (e.g., solvent, catalyst) would vary depending on the substituents .

Properties

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

N-(2-bromocyclohexyl)benzamide

InChI

InChI=1S/C13H16BrNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)

InChI Key

HPSKMXXYWLYHGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2)Br

Origin of Product

United States

Biological Activity

N-(2-bromocyclohexyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to a cyclohexyl group, which is further linked to a benzamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Table 1: Chemical Structure of this compound

ComponentStructure
Cyclohexyl GroupCyclohexyl
BromineBr
Benzamide MoietyBenzamide

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that similar benzamide derivatives can induce apoptosis in HepG2 liver cancer cells, suggesting that this compound may share this property due to structural similarities .

The mechanism underlying the cytotoxicity of benzamide derivatives typically involves:

  • Cell Cycle Arrest : Compounds have been shown to cause S-phase arrest in cancer cells, preventing them from proliferating .
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways, leading to programmed cell death .

Neuropharmacological Effects

In addition to its anticancer properties, this compound may exhibit neuropharmacological effects. Preliminary findings indicate that certain benzamide derivatives can influence motor activity in animal models, which may suggest potential applications in treating neuropsychiatric disorders .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityInduces apoptosis in HepG2 cells
Cell Cycle ArrestS-phase arrest in leukemia cells
NeuropharmacologyAlters motor activity

Case Study 1: Anticancer Activity

A recent study focused on the synthesis and evaluation of N-(substituted) benzamides, including this compound. The results indicated that these compounds exhibited potent cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values below 6.5 µM . This highlights the potential of this compound as a lead compound for developing new anticancer agents.

Case Study 2: Neuropharmacological Evaluation

Another investigation assessed the neuropharmacological properties of benzamide derivatives. The findings revealed that certain compounds could significantly affect motor activity in mice, suggesting a sedative or neuroleptic profile . Further research is needed to elucidate the specific effects of this compound on neurological functions.

Scientific Research Applications

N-(2-bromocyclohexyl)benzamide is a chemical compound with the linear formula C13H16BrNOC_{13}H_{16}BrNO and CAS No. 23547-01 . Here's an overview of its scientific research applications based on the available search results:

Synthesis and Structure

  • This compound is part of a novel series of compounds .
  • It can be synthesized through reactions involving N-halogeno amides . For example, N-iodo- and N-bromo-p-nitrobenzamide react with organic acids to form acyl or sulfonyl hypoiodites .

Related Compounds

  • Other N-benzamide derivatives include N-(mesitylmethyl)benzamide, N-cyclohexyl-benzamide, and various N,N-dimethyl-benzamides .
  • Examples also include N-ethyl-N-(1-naphthyl)benzamide, N,N-bis(alpha-methylbenzyl)benzamide, N-(1-naphthyl)-benzamide, N-(2-bromoethyl)benzamide, N-(2,4-dimethoxyphenyl)benzamide and N-(3,4-dimethoxyphenethyl)benzamide .

Analytical Information

  • trans-2-Bromocyclohexyl trifluoroacetate, a related compound, has been characterized using various spectroscopic methods, including IR vmaxv_{max} (CHCl3) and NMR δH\delta_H (CDCl3) .
  • Spectroscopic data includes chemical shifts and coupling constants for hydrogen atoms in the molecule . Carbon-13 NMR (δC\delta_C (CDCl3)) provides information about the carbon environment . Mass spectrometry (m/z) is used to identify the molecular ion and fragment ions .

Reactivity

  • N-halogeno amides, like N-iodo- and N-bromo-p-nitrobenzamide, react with organic acids to form acyl or sulfonyl hypoiodites .
  • The regioselectivity of these reactions has been studied, with observations made for N-bromo amide-TFA additions .

Comparison with Similar Compounds

Impact of substituents :

  • Cyclohexyl vs. phenyl groups : Cyclohexyl groups introduce conformational rigidity, which may stabilize interactions in hydrophobic binding pockets .

Physicochemical and Toxicological Properties

Key properties inferred from analogs:

  • Lipophilicity (LogP) : Estimated >3.0 due to bromine and cyclohexyl groups, comparable to 4-bromo-N-cyclohexyl-2-methoxybenzamide (LogP ≈3.5) .
  • Solubility : Likely poor in aqueous media (<1 mg/mL) but soluble in DMSO or DMF .
  • Toxicity: Limited data for the target compound. Related benzamides (e.g., N-(2-ethylhexyl)benzamide) are classified as Category 4 acute toxins (oral/dermal/inhalation) .

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents Molecular Weight Key Activity/Use Reference
N-(2-bromocyclohexyl)benzamide 2-bromocyclohexyl ~296.2 (calc.) Not reported [10]
4-Bromo-N-cyclohexyl-2-methoxybenzamide 4-bromo, 2-methoxy 338.23 HAT modulation [12]
N-(2-nitrophenyl)-4-bromo-benzamide 4-bromo, 2-nitrophenyl ~321.1 (calc.) Structural studies [7]
N-(2-phenethyl)benzamide Phenethyl ~239.3 (calc.) Plant-derived metabolite [10]

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